molecular formula C34H27ClN4O4 B11451387 2-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 4-chlorobenzoate

2-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 4-chlorobenzoate

Cat. No.: B11451387
M. Wt: 591.1 g/mol
InChI Key: YMGAXPCIEFIGJU-UHFFFAOYSA-N
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Description

2-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 4-chlorobenzoate is a complex organic compound that features a pyrazole ring system Pyrazoles are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 4-chlorobenzoate typically involves multi-component reactions. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate at room temperature . The reaction proceeds through the formation of intermediate compounds, which are then further reacted to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yields and purity. Techniques such as solvent-free reactions and the use of magnetic nanocatalysts have been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the pyrazole rings can be oxidized to form corresponding ketones.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 4-chlorobenzoate involves its interaction with various molecular targets and pathways. For instance, it has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 4-chlorobenzoate is unique due to its specific structural features, such as the presence of both hydroxyl and chlorobenzoate groups. These functional groups contribute to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C34H27ClN4O4

Molecular Weight

591.1 g/mol

IUPAC Name

[2-[bis(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C34H27ClN4O4/c1-21-29(32(40)38(36-21)25-11-5-3-6-12-25)31(30-22(2)37-39(33(30)41)26-13-7-4-8-14-26)27-15-9-10-16-28(27)43-34(42)23-17-19-24(35)20-18-23/h3-20,31,36-37H,1-2H3

InChI Key

YMGAXPCIEFIGJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=CC=C3OC(=O)C4=CC=C(C=C4)Cl)C5=C(NN(C5=O)C6=CC=CC=C6)C

Origin of Product

United States

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